molecular formula C11H13N3O2 B7572734 3-Cyclopentyl-5-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazole

3-Cyclopentyl-5-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazole

Cat. No. B7572734
M. Wt: 219.24 g/mol
InChI Key: NNDUABRENNIBNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopentyl-5-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazole (CPMO) is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-5-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In particular, 3-Cyclopentyl-5-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory prostaglandins. 3-Cyclopentyl-5-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazole has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant response genes.
Biochemical and Physiological Effects
3-Cyclopentyl-5-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazole has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 3-Cyclopentyl-5-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazole can inhibit the growth and proliferation of cancer cells, reduce the production of pro-inflammatory cytokines, and increase the activity of antioxidant enzymes. In vivo studies have shown that 3-Cyclopentyl-5-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazole can reduce inflammation, oxidative stress, and tumor growth in animal models.

Advantages and Limitations for Lab Experiments

3-Cyclopentyl-5-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazole has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, 3-Cyclopentyl-5-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazole also has some limitations, including its poor solubility in water and its limited availability in large quantities.

Future Directions

There are several future directions for research on 3-Cyclopentyl-5-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazole. These include:
1. Further studies on the mechanism of action of 3-Cyclopentyl-5-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazole, including its effects on other signaling pathways and cellular processes.
2. Development of novel 3-Cyclopentyl-5-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazole derivatives with improved pharmacological properties, such as increased solubility and bioavailability.
3. Investigation of the potential use of 3-Cyclopentyl-5-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazole as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders.
4. Exploration of the potential applications of 3-Cyclopentyl-5-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazole in material science, including the synthesis of novel materials with unique properties.
5. Studies on the environmental fate and toxicity of 3-Cyclopentyl-5-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazole, including its potential impact on ecosystems and human health.

Synthesis Methods

3-Cyclopentyl-5-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazole can be synthesized through a multi-step reaction process, starting with the reaction of 5-methyl-1,2-oxazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with cyclopentanone in the presence of a Lewis acid catalyst to produce the cyclopentyl ketone derivative. The final step involves the reaction of the cyclopentyl ketone derivative with hydrazine hydrate and acetic anhydride to produce 3-Cyclopentyl-5-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazole.

Scientific Research Applications

3-Cyclopentyl-5-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazole has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, 3-Cyclopentyl-5-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazole has been shown to exhibit anti-inflammatory, antioxidant, and antitumor activities. In material science, 3-Cyclopentyl-5-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazole has been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and photonics. In agriculture, 3-Cyclopentyl-5-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazole has been studied for its potential use as a plant growth regulator.

properties

IUPAC Name

3-cyclopentyl-5-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-7-6-9(13-15-7)11-12-10(14-16-11)8-4-2-3-5-8/h6,8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDUABRENNIBNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NC(=NO2)C3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopentyl-5-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazole

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